hexadecan-2-ylbenzene
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Overview
Description
hexadecan-2-ylbenzene: Hexadecane, 2-phenyl- or 2-phenylhexadecane , is an organic compound with the molecular formula C22H38 . This compound is a derivative of benzene, where a long alkyl chain is attached to the benzene ring. It is a colorless liquid that is insoluble in water but soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexadecan-2-ylbenzene typically involves the alkylation of benzene with a long-chain alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-bromohexadecane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: hexadecan-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Nitrobenzene, benzenesulfonic acid, chlorobenzene.
Scientific Research Applications
Chemistry: hexadecan-2-ylbenzene is used as a model compound in studies of alkylbenzene behavior and reactivity. It serves as a reference for understanding the effects of long alkyl chains on the chemical properties of benzene derivatives .
Biology and Medicine: Research on this compound includes its potential use in drug delivery systems due to its hydrophobic nature, which allows it to interact with lipid membranes. It is also studied for its role in the synthesis of bioactive compounds .
Industry: In the industrial sector, this compound is used as an intermediate in the production of surfactants, lubricants, and other specialty chemicals. Its long alkyl chain provides desirable properties such as low volatility and high thermal stability .
Mechanism of Action
The mechanism of action of hexadecan-2-ylbenzene in chemical reactions involves the interaction of its benzene ring and alkyl chain with various reagents. For example, in oxidation reactions, the alkyl chain undergoes hydrogen abstraction followed by the formation of carboxylic acids. In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products .
Comparison with Similar Compounds
Hexadecane: A straight-chain alkane with similar hydrophobic properties but lacks the aromatic ring.
Toluene: A benzene derivative with a single methyl group, which is less hydrophobic compared to hexadecan-2-ylbenzene.
Phenylhexane: Another benzene derivative with a shorter alkyl chain, resulting in different physical and chemical properties.
Uniqueness: this compound is unique due to its long alkyl chain, which imparts distinct hydrophobic characteristics and influences its reactivity and applications. Its combination of an aromatic ring and a long alkyl chain makes it valuable in various research and industrial contexts .
Properties
CAS No. |
13419-16-4 |
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Molecular Formula |
C22H38 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
hexadecan-2-ylbenzene |
InChI |
InChI=1S/C22H38/c1-3-4-5-6-7-8-9-10-11-12-13-15-18-21(2)22-19-16-14-17-20-22/h14,16-17,19-21H,3-13,15,18H2,1-2H3 |
InChI Key |
ZUXDORPHXZKYTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C)C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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